1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea
Description
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-4-12-7-5-6-8-13(12)18-15(19)16-9-14-10(2)17-11(3)20-14/h5-8H,4,9H2,1-3H3,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMGLBAWZQOPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea typically involves the reaction of 2,4-dimethylthiazole with an appropriate isocyanate or carbamate derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst or under reflux, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, or other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer activity, attributed to the thiazole moiety in its structure. Research indicates that derivatives of thiazole can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The presence of the thiazole ring is crucial for the compound's activity against cancer cells. It has been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines, including breast and lung cancer cells .
-
Case Studies :
- A study demonstrated that thiazole derivatives, including those with similar structures to 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea, exhibited IC50 values in the low micromolar range against human cancer cell lines .
- Another investigation reported that compounds with thiazole rings showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Topoisomerase Inhibition
Topoisomerases are essential enzymes involved in DNA replication and transcription. Inhibitors of these enzymes can serve as effective anticancer agents:
- Research Findings : The compound has been studied for its ability to inhibit topoisomerase activity, which is crucial for preventing DNA unwinding during replication. This inhibition leads to increased DNA damage and subsequent cancer cell death .
Anti-inflammatory Properties
Beyond anticancer applications, this compound has shown promise in reducing inflammation:
- Mechanism : The thiazole component is known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity
Recent studies suggest that compounds containing thiazole moieties possess antimicrobial properties:
- Efficacy Against Pathogens : Research indicates that similar compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole ring | Essential for anticancer and antimicrobial activity |
| Ethylphenyl substitution | Enhances lipophilicity and cellular uptake |
| Dimethyl groups | Modulates electronic properties and reactivity |
Mechanism of Action
The mechanism of action of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical mechanisms.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The 4-methylpiperazinyl group in the indenopyrazolone analog enhances solubility and hydrogen bonding capacity, contributing to its dual activity against PI3Kα and SARS-CoV-2 3CLpro . In contrast, the 2-ethylphenyl group in the target compound may prioritize hydrophobic interactions over polar binding.
- Binding Affinity: The indenopyrazolone analog exhibits moderate binding free energy (-54.648 kJ/mol) compared to the benzothiazole-benzotriazole compound (-89.343 kJ/mol), suggesting that bulkier aromatic systems improve affinity but may reduce selectivity .
Functional Group Analysis
- Hydrophobic Groups : The 2,4-dimethylthiazole and 2-ethylphenyl groups in the target compound enhance membrane permeability and target engagement via van der Waals interactions .
- Hydrogen Bonding: The urea linker serves as a hydrogen bond donor/acceptor, critical for stabilizing interactions with residues like His164 in SARS-CoV-2 3CLpro .
- Comparative Pharmacokinetics : Analogs with tertiary amines (e.g., 4-methylpiperazinyl) exhibit balanced ionization states, improving blood solubility and cellular uptake compared to purely hydrophobic derivatives .
Therapeutic Indications
- Gastric Cancer: The indenopyrazolone analog inhibits PI3Kα (a key regulator in the PI3K/Akt/mTOR pathway) with high potency, as evidenced by molecular dynamics simulations (RMSD < 2 Å) .
- Antiviral Activity: Both the indenopyrazolone and benzothiazole-benzotriazole compounds show promise against SARS-CoV-2 3CLpro, with stable ligand-protein complexes during 100 ns simulations (RMSF < 3 Å) .
Biological Activity
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes a thiazole moiety, which is known for its versatility in medicinal chemistry.
Biological Activity Overview
The biological activities of this compound can be categorized primarily into anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. The thiazole moiety in this compound contributes to its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of this compound against human cancer cell lines, it was found that:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid) | <10 | Induction of apoptosis via Bcl-2 modulation |
| U251 (glioblastoma) | <15 | Cell cycle arrest at G2/M phase |
The IC50 values indicate that the compound is effective at low concentrations, suggesting a potent anticancer activity that warrants further investigation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent.
Case Study: Antibacterial Efficacy
A recent study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These results suggest that the compound could be developed into an effective antibacterial agent, especially against resistant strains .
The mechanism behind the biological activity of this compound involves several pathways:
- Apoptosis Induction : The compound has been shown to modulate apoptotic pathways by influencing Bcl-2 and Bax protein levels.
- Cell Cycle Arrest : It effectively halts cell division in the G2/M phase, preventing tumor growth.
- Antimicrobial Action : The thiazole ring enhances interaction with bacterial cell membranes, leading to increased permeability and cell death.
Q & A
Basic Research Questions
Q. What are the primary biological targets of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-ethylphenyl)urea, and how are they identified?
- Answer : The compound primarily inhibits PI3Kα (linked to gastric cancer) and SARS-CoV-2 3CLpro (viral protease). Target identification involves computational methods such as QSAR modeling to predict bioactivity, molecular docking to assess binding affinity (e.g., Glide or AutoDock), and validation via molecular dynamics (MD) simulations (20–100 ns) to evaluate stability (RMSD < 0.3 nm) and binding interactions (e.g., hydrogen bonds with His164 in 3CLpro) .
Q. How is the compound’s binding affinity quantified in silico for different targets?
- Answer : Binding affinity is assessed using molecular docking (e.g., Schrödinger Suite) to calculate docking scores (e.g., Glide SP/XP scores) and binding free energy via MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). For PI3Kα, binding energy ranges from -50 to -90 kJ/mol, while for 3CLpro, values average -54.6 kJ/mol . MD simulations (100 ns) further validate stability using parameters like RMSD, Rg (radius of gyration), and SASA (solvent-accessible surface area) .
Q. What in vitro assays are recommended to validate the compound’s anticancer efficacy?
- Answer : Use kinase inhibition assays (e.g., ADP-Glo™ for PI3Kα activity) and cytotoxicity assays (e.g., MTT or Mosmann’s colorimetric assay) on gastric cancer cell lines. Include controls for serum protein stability and selectivity (e.g., normal fibroblast lines like AG1523) to confirm low off-target toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in RMSF (Root Mean Square Fluctuation) data across protein-ligand complexes?
- Answer : Analyze RMSF profiles (e.g., using GROMACS or AMBER) to identify flexible residues. For example, fluctuations >0.25 nm in non-binding regions (e.g., residues 45–46 and 277–278 in 3CLpro) may not affect binding stability. Pair with principal component analysis (PCA) to distinguish critical conformational motions from noise .
Q. What strategies optimize the compound’s dual-target activity against PI3Kα and 3CLpro?
- Answer : Focus on functional groups: the thiazole ring enhances PI3Kα binding via hydrophobic interactions, while the urea moiety forms hydrogen bonds with 3CLpro’s His164. Use free-energy perturbation (FEP) or alchemical scanning to modify substituents (e.g., methylpiperazine) for improved selectivity and reduced solvent accessibility .
Q. How does the compound’s binding mechanism differ between PI3Kα and 3CLpro?
- Answer : For PI3Kα, MD simulations highlight stable interactions with the kinase’s ATP-binding pocket (Rg ~1.8 nm, SASA ~120 nm²). For 3CLpro, the compound occupies the substrate-binding cleft, with hydrogen bonding to catalytic residues (e.g., His164). Comparative MM-PBSA analysis reveals stronger van der Waals contributions (-89 kJ/mol) in PI3Kα vs. electrostatic interactions (-54.6 kJ/mol) in 3CLpro .
Q. What experimental and computational approaches validate the compound’s protease inhibition in SARS-CoV-2?
- Answer : Combine enzymatic assays (e.g., fluorescence-based 3CLpro cleavage assays) with 100-ns MD simulations to monitor protease-ligand stability (RMSD <0.2 nm). Use MMPBSA to rank binding free energy and compare with reference inhibitors (e.g., X77). Validate key interactions (e.g., His164) via mutagenesis studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
